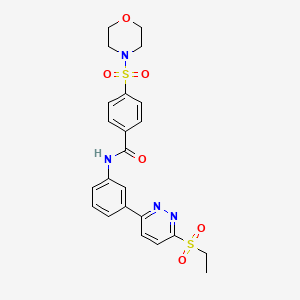

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O6S2/c1-2-34(29,30)22-11-10-21(25-26-22)18-4-3-5-19(16-18)24-23(28)17-6-8-20(9-7-17)35(31,32)27-12-14-33-15-13-27/h3-11,16H,2,12-15H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMDRGDFMCDKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of the ethylsulfonyl group. Subsequent steps involve the coupling of the pyridazine derivative with a phenyl ring and the final attachment of the benzamide moiety with the morpholinosulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps as in the laboratory. industrial methods would focus on optimizing reaction conditions for scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, green solvents, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions and cellular pathways.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,6-bis(3,5-dimethylpyrazol-1-yl)pyridazine: A compound with a similar pyridazine core but different substituents.

N-(6-methoxy-pyridazin-3-yl)-benzamide: Another pyridazine derivative with a methoxy group instead of an ethylsulfonyl group.

Uniqueness

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its ethylsulfonyl and morpholinosulfonyl groups, in particular, may enhance its solubility, stability, and interaction with biological targets.

Biologische Aktivität

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities related to various therapeutic areas, including oncology and autoimmune diseases. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazine moiety and sulfonamide functionalities. The general structure can be represented as follows:

- Chemical Formula : C18H22N4O4S2

- Molecular Weight : 414.52 g/mol

- IUPAC Name : N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide

Research indicates that this compound acts as an inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways. Inhibition of BTK has therapeutic implications for treating autoimmune diseases and certain types of cancers, particularly those involving B-cell malignancies .

In Vitro Studies

In vitro studies have demonstrated that N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Inhibitory effect on proliferation |

| A549 (Lung Cancer) | 6.8 | Induction of apoptosis |

| Hela (Cervical Cancer) | 4.5 | Cell cycle arrest |

These results indicate that the compound not only inhibits cell growth but also induces apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Mechanistic Insights

The mechanism underlying the observed cytotoxicity involves the generation of reactive oxygen species (ROS), which leads to oxidative stress in cancer cells. Studies have shown that treatment with this compound results in increased levels of superoxide dismutase and decreased levels of glutathione peroxidase, suggesting a shift towards a pro-apoptotic environment within the cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on MCF-7 Cells :

- Autoimmune Disease Model :

Q & A

Q. What are the optimal synthetic routes for N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling pyridazine and benzamide precursors via nucleophilic substitution or amidation. For example, sulfonyl groups can be introduced using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) to enhance electrophilicity . Reaction optimization should include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.

- Catalyst/base : Triethylamine or DMAP can accelerate sulfonylation .

- Temperature control : Room temperature minimizes side reactions, while heating (40–60°C) may improve kinetics.

Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Monitor purity using HPLC (>95% by area) .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its synthesis and stability?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and confirm absence of unreacted intermediates. For example, aromatic protons in pyridazine and benzamide moieties should show distinct splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns.

- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with morpholino groups) .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytic or oxidative degradation products .

Advanced Research Questions

Q. What in vitro models are appropriate for assessing the biological activity of this benzamide derivative, particularly regarding enzyme inhibition?

Methodological Answer:

- Kinase/Enzyme Assays : Use fluorescence-based or radiometric assays to screen for inhibition of target enzymes (e.g., tyrosine kinases, phosphatases). For example:

- Cell-Based Models : Test cytotoxicity and target engagement in cancer cell lines (e.g., HEK293, HeLa) using:

- Western blotting : Monitor phosphorylation levels of downstream proteins.

- Flow cytometry : Assess apoptosis via Annexin V/PI staining .

Q. How should contradictory data in pharmacological studies involving this compound be analyzed and resolved?

Methodological Answer: Contradictions (e.g., varying IC values across studies) may arise from:

- Experimental variability : Standardize assay conditions (e.g., ATP concentration, incubation time) and use internal controls (e.g., staurosporine for kinase assays) .

- Off-target effects : Perform counter-screens against related enzymes (e.g., kinase panels) and use CRISPR-edited cell lines to validate target specificity .

- Data normalization : Apply statistical models (e.g., ANOVA with post-hoc Tukey test) to account for batch effects. Publicly share raw data via repositories like ChEMBL for independent validation .

Q. What computational strategies can predict the pharmacokinetic profile of this compound, and how do structural modifications enhance metabolic stability?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. Replace labile groups (e.g., ethylsulfonyl) with bioisosteres like trifluoromethyl to reduce clearance .

- QSAR Modeling : Train models on datasets (e.g., PubChem BioAssay) to correlate substituents (e.g., morpholinosulfonyl) with parameters like logP and plasma protein binding .

- In Silico Toxicity : Use platforms like Derek Nexus to assess mutagenicity risks from sulfonamide metabolites .

Q. How can crystallographic data inform the design of analogs with improved target binding?

Methodological Answer:

- Co-crystallization : Soak the compound with its target enzyme (e.g., kinase) and resolve the structure to identify key binding interactions (e.g., hydrogen bonds with pyridazine N-atoms) .

- Fragment-Based Drug Design : Replace the benzamide core with fragments (e.g., indole) that occupy adjacent hydrophobic pockets. Validate analogs via thermal shift assays (ΔT) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.